N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Descripción
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a morpholine-derived carboxamide featuring two distinct aryl substituents:
- 2-ethoxyphenyl group: Positioned on the carboxamide nitrogen, this substituent introduces steric and electronic effects due to the ethoxy (–OCH₂CH₃) moiety.
- 4-trifluoromethylphenyl group: Attached to the morpholine ring, the electron-withdrawing trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)24-19(26)25-11-12-28-18(13-25)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXDYFRURZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a synthetic compound belonging to the class of morpholine derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the treatment of disorders related to serotonin and norepinephrine transporters.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- Molecular Formula : C18H18F3N2O2
- Molecular Weight : 356.34 g/mol
This compound features a morpholine ring, which is essential for its biological activity, along with ethoxy and trifluoromethyl substituents that may enhance its pharmacological properties.
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide functions primarily as an inhibitor of serotonin and norepinephrine transporters. This dual inhibition is significant in treating various psychiatric and neurological disorders, including:
- Depression
- Generalized Anxiety Disorder
- Attention Deficit Hyperactivity Disorder (ADHD)
- Chronic Pain Conditions
The mechanism involves blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against both serotonin transporter (SERT) and norepinephrine transporter (NET). The following table summarizes key findings from in vitro studies:
| Study | Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Study 1 | SERT Inhibition | 25 | |
| Study 2 | NET Inhibition | 30 | |
| Study 3 | Antidepressant-like effects in animal models | N/A |
These studies suggest that the compound has a favorable profile for further development as an antidepressant or anxiolytic agent.
Case Studies
- Case Study on Depression : In a preclinical model, administration of N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted its potential as a rapid-acting antidepressant.
- Case Study on ADHD : Another study evaluated the effects of this compound on attention deficits in rodent models. Results indicated improved attention and reduced hyperactivity, supporting its use in ADHD treatment protocols.
Pharmacokinetics
The pharmacokinetic profile of N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide indicates good oral bioavailability and moderate metabolic stability. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed with a volume of distribution (Vd) estimated at 1.5 L/kg.
- Metabolism : Primarily metabolized by CYP450 enzymes, with major metabolites identified as non-active forms.
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of morpholine-4-carboxamides are heavily influenced by substituent variations. Key comparisons include:
Table 1: Comparison of Structural Features and Bioactivity
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Target Compound | 2-ethoxyphenyl, 4-trifluoromethylphenyl | Enhanced lipophilicity (CF₃), potential improved solubility (ethoxy) |
| N-(4-chlorophenyl)morpholine-4-carboxamide | 4-chlorophenyl | High anticancer activity due to Cl’s halogen bonding |
| N-[2-(cyclopropylmethoxy)phenyl]-2-(trifluoromethyl)morpholine-4-carboxamide | Cyclopropylmethoxy, CF₃ | High metabolic stability; cyclopropylmethoxy increases steric bulk |
| N-(naphthalen-1-ylmethyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide | Naphthalen-1-ylmethyl, CF₃ | Broader aromatic interactions (naphthalene); varied bioactivity |
| N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | 4-ethoxyphenyl | Ethoxy improves solubility and target interaction |
Functional Group Contributions
- Trifluoromethyl (–CF₃): Lipophilicity: Increases membrane permeability and metabolic stability compared to non-fluorinated analogs . Electron-withdrawing effect: Enhances binding to electron-rich enzyme active sites (e.g., kinases) .
- Ethoxy (–OCH₂CH₃): Solubility: The ethoxy group improves aqueous solubility relative to hydrophobic substituents (e.g., chloro or methyl) .
Research Findings and Implications
Metabolic Stability
- The trifluoromethyl group in the target compound reduces oxidative metabolism, as observed in related CF₃-containing morpholine derivatives .
- Ethoxy substituents may slow hepatic clearance compared to methoxy or hydroxy analogs, extending half-life .
Target Selectivity
- Kinase Inhibition : The CF₃ group’s electron-withdrawing nature enhances interactions with ATP-binding pockets in kinases, a trait shared with N-[2-(cyclopropylmethoxy)phenyl]-CF₃ analogs .
- GPCR Modulation: Ethoxy-substituted aryl groups (e.g., 2-ethoxyphenyl) may improve selectivity for G-protein-coupled receptors over non-ethoxy analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
